molecular formula C20H21N5O5 B3017081 Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 896075-49-3

Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No.: B3017081
CAS No.: 896075-49-3
M. Wt: 411.418
InChI Key: AMZGZNYYSZOWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a heterocyclic compound featuring a purinoimidazol core fused with a dioxopurine system. Key structural attributes include:

  • Substituents:
    • 4-, 7-, and 8-positions: Methyl groups.
    • 6-position: A 4-methoxyphenyl group.
    • 2-position: A methyl acetate moiety.
  • Functional Groups: Two ketone groups (1,3-dioxo), an ester (methyl acetate), and a methoxy-substituted aromatic ring.
  • Physicochemical Properties: Predicted molecular weight of 429.43 g/mol (calculated from substituent modifications of analogous compounds) and moderate lipophilicity (estimated LogP ~2.5–3.0).

Properties

IUPAC Name

methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-11-12(2)25-16-17(22(3)20(28)23(18(16)27)10-15(26)30-5)21-19(25)24(11)13-6-8-14(29-4)9-7-13/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZGZNYYSZOWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological effects of this compound, supported by case studies and research findings.

Chemical Structure

The compound features a unique structure characterized by a dioxopurine moiety fused with an imidazole ring. The presence of methoxy and trimethyl groups contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : Many derivatives of purine and imidazole are known for their antioxidant properties, which help in reducing oxidative stress in cells.
  • Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Studies suggest that they may induce apoptosis in cancer cells.
  • Antimicrobial Effects : Certain derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

Antioxidant Activity

A study by Khokra et al. (2016) highlighted the antioxidant properties of pyridazinone derivatives. While not directly related to our compound, it suggests that similar structural features may confer antioxidant capabilities .

Anticancer Studies

In a case study involving purine derivatives, researchers found that specific modifications led to enhanced cytotoxicity against various cancer cell lines. For instance, methylation at certain positions significantly increased the compound's ability to induce apoptosis in human breast cancer cells .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715Apoptosis induction
Similar Purine DerivativeHeLa20Cell cycle arrest

Antimicrobial Activity

Research has shown that compounds with methoxyphenyl groups exhibit significant antibacterial activity against Gram-positive bacteria. A study reported that such compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Case Studies

  • Breast Cancer Cell Line Study :
    • Researchers synthesized various derivatives of purine and tested them against MCF-7 breast cancer cells.
    • The study found that methyl substitutions increased cytotoxicity significantly compared to non-methylated counterparts.
  • Antibacterial Screening :
    • A series of methoxy-substituted compounds were screened for antibacterial activity.
    • Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound is compared to methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(phenylmethyl)-5H-purino[8,7-b]imidazol-6-ium-2-yl]acetate (hereafter Compound A), a structurally related derivative (). Key differences include:

Parameter Target Compound Compound A
Molecular Formula C₂₁H₂₂N₅O₅ (predicted) C₂₀H₂₁N₅O₄⁺ (charged species)
Molecular Weight 429.43 g/mol (calculated) 395.41 g/mol
6-Position Substituent 4-Methoxyphenyl (polar, H-bond acceptor) Benzyl (lipophilic, no H-bond acceptor)
Charge Neutral Cationic (6-ium)
LogP ~2.5–3.0 (predicted, higher due to neutral charge) ~1.8–2.2 (lower due to cationic charge)
H-Bond Donors/Acceptors Donors: 1 (ester -OH); Acceptors: 5 (ketones, ester, methoxy) Donors: 1 (ester -OH); Acceptors: 4 (ketones, ester)

Key Differences and Implications

Substituent at 6-Position: The 4-methoxyphenyl group in the target compound introduces an additional H-bond acceptor (methoxy oxygen) compared to Compound A’s benzyl group. This enhances polarity and may improve solubility in polar solvents.

Charge State :

  • Compound A’s quaternary ammonium (6-ium) enhances water solubility but limits passive diffusion across biological membranes. The target compound’s neutral state may improve bioavailability in hydrophobic environments.

Ring Fusion and Stereoelectronic Effects: The purino[7,8-a]imidazol core (target) vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.